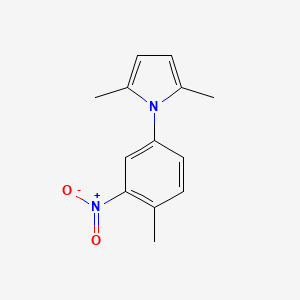
N-(2-fluorophenyl)-N'-isobutylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-isobutylthiourea, also known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is involved in the perception of pain, inflammation, and thermoregulation. A-967079 has been shown to be effective in blocking TRPV1-mediated responses in vitro and in vivo, making it a promising tool for studying the physiological and pathological roles of TRPV1.
Mécanisme D'action
N-(2-fluorophenyl)-N'-isobutylthiourea acts as a competitive antagonist of the TRPV1 channel. It binds to the channel pore and blocks the influx of cations, thereby preventing the activation of the channel by various stimuli. This compound has been shown to be selective for TRPV1 over other TRP channels, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to be effective in blocking various TRPV1-mediated responses, including pain, inflammation, and thermoregulation. In animal models, this compound has been shown to reduce thermal hyperalgesia, mechanical allodynia, and inflammatory pain. This compound has also been shown to reduce inflammation and edema in various models of inflammation. In addition, this compound has been shown to reduce body temperature in animal models, indicating a role for TRPV1 in thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes. This compound is also relatively stable and easy to use, making it a convenient tool for researchers. However, there are also some limitations to using this compound. It is relatively expensive compared to other TRPV1 antagonists, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-N'-isobutylthiourea and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the roles of TRPV1 in various physiological and pathological processes, including pain, inflammation, and thermoregulation. There is also interest in studying the interactions between TRPV1 and other channels and receptors, and in developing new therapeutic approaches based on these interactions. Finally, there is interest in developing new methods for delivering TRPV1 antagonists, such as targeted drug delivery systems.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-N'-isobutylthiourea involves several steps. First, 2-fluoroaniline is reacted with isobutyl isothiocyanate to form this compound. The crude product is then purified using column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-isobutylthiourea has been widely used in scientific research to study the physiological and pathological roles of TRPV1. It has been shown to be effective in blocking TRPV1-mediated responses in various in vitro and in vivo models, including cultured cells, isolated tissues, and animal models. This compound has been used to investigate the involvement of TRPV1 in pain, inflammation, thermoregulation, and other physiological and pathological processes.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKUXNPCZZAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
